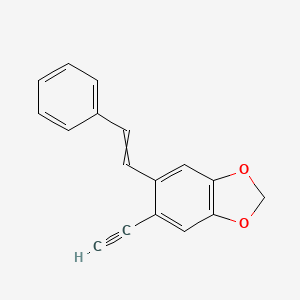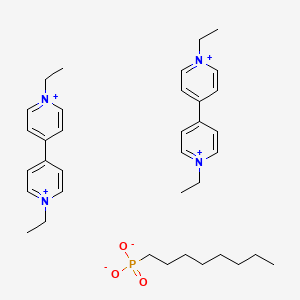
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane is a complex organic compound that features a unique structure combining pyridinium ions and a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane typically involves the following steps:
Formation of Pyridinium Ions: The initial step involves the alkylation of pyridine to form 1-ethylpyridinium ions. This can be achieved by reacting pyridine with ethyl iodide under reflux conditions.
Coupling of Pyridinium Ions: The next step involves coupling two 1-ethylpyridinium ions to form the bipyridinium structure. This can be done using a suitable coupling agent such as dibromoethane.
Introduction of Phosphane Group: The final step involves the introduction of the octyl-dioxido-oxo-lambda5-phosphane group. This can be achieved by reacting the bipyridinium compound with octylphosphonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinium rings, using nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced bipyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through electrostatic interactions and hydrogen bonding, leading to modulation of their activity. The phosphane group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
- 1,1’-Diethyl-4,4’-bipyridinium dibromide
- 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium sulfate
Uniqueness: 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane is unique due to the presence of the octyl-dioxido-oxo-lambda5-phosphane group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and binding affinity, making it more effective in various applications compared to its similar counterparts.
Properties
CAS No. |
649554-93-8 |
|---|---|
Molecular Formula |
C36H53N4O3P+2 |
Molecular Weight |
620.8 g/mol |
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C14H18N2.C8H19O3P/c2*1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;1-2-3-4-5-6-7-8-12(9,10)11/h2*5-12H,3-4H2,1-2H3;2-8H2,1H3,(H2,9,10,11)/q2*+2;/p-2 |
InChI Key |
SCDHHZDHYZWOHE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCP(=O)([O-])[O-].CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


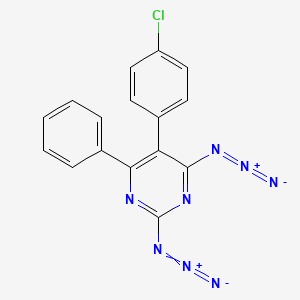
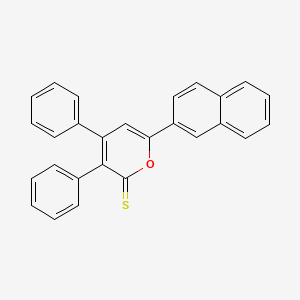



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)

![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
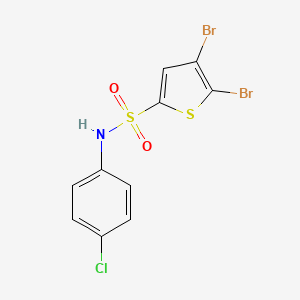
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
